



Synthesis of cis-Alkenes from 5-Decyne: Application Notes and Protocols

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Compound of Interest		
Compound Name:	5-Decyne	
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This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-5-decene from **5-decyne**. Two primary methods are outlined: the partial hydrogenation of the alkyne using a poisoned catalyst, and a hydroboration-protonolysis sequence. These protocols are designed to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science, where the precise control of alkene geometry is crucial.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. cis-Alkenes, in particular, are important structural motifs in a variety of natural products, pharmaceuticals, and advanced materials. The synthesis of cis-5-decene from the corresponding internal alkyne, **5-decyne**, serves as a representative example of the methodologies employed to achieve this specific stereochemical outcome. The two methods presented here, Lindlar catalyst hydrogenation and hydroboration-protonolysis, offer distinct advantages and are widely applicable to a range of internal alkynes.

Method 1: Partial Hydrogenation using Lindlar's Catalyst

The most common and direct method for the conversion of an alkyne to a cis-alkene is through partial hydrogenation using a "poisoned" catalyst, famously known as Lindlar's catalyst.[1][2] This heterogeneous catalyst, typically composed of palladium deposited on calcium carbonate







and treated with a lead salt (e.g., lead acetate) and quinoline, deactivates the catalyst just enough to prevent the over-reduction of the initially formed cis-alkene to the corresponding alkane.[3][4] The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis or (Z)-isomer.[1]

Method 2: Hydroboration-Protonolysis

An alternative and highly stereospecific route to cis-alkenes from internal alkynes involves a two-step sequence of hydroboration followed by protonolysis.[5] The hydroboration of a symmetrically substituted internal alkyne, such as **5-decyne**, with a sterically hindered borane like disiamylborane ((Sia)₂BH) or dicyclohexylborane, proceeds via a syn-addition of the B-H bond across the triple bond to furnish a vinylborane intermediate.[5] Subsequent treatment of this intermediate with a proton source, such as acetic acid, results in the cleavage of the carbon-boron bond and formation of the cis-alkene with retention of configuration.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of cis-5-decene from **5-decyne** via Lindlar catalyst hydrogenation.



Parameter	Value	Reference
Yield	Typically high, often >90%	[6]
Stereoselectivity	>95% cis isomer	[7]
Molecular Formula	C10H20	[8]
Molecular Weight	140.27 g/mol	[9]
Boiling Point	171 °C	
¹H NMR (CDCl₃, 400 MHz)	δ 5.35 (t, J=4.8 Hz, 2H), 2.02 (q, J=7.2 Hz, 4H), 1.34-1.25 (m, 8H), 0.89 (t, J=7.2 Hz, 6H)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 130.0, 29.3, 22.8, 14.1	[9]
IR (neat, cm ⁻¹)	~3020 (C-H stretch, sp²), ~1655 (C=C stretch, weak for symmetrical alkenes)	[10][11]

Experimental Protocols

Method 1: Synthesis of cis-5-Decene via Lindlar Catalyst Hydrogenation

This protocol details the partial hydrogenation of **5-decyne** to yield cis-5-decene.

Materials:

- 5-Decyne (C10H18)
- Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
- Quinoline
- Hexane (or another suitable solvent like ethanol or ethyl acetate)
- Hydrogen gas (H₂)



- Round-bottom flask
- Hydrogenation apparatus (e.g., balloon filled with H₂)
- Magnetic stirrer
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-decyne (1.0 eq) in a suitable solvent (e.g., hexane).
- Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to enhance selectivity, if needed).
- Hydrogenation: Seal the flask and purge it with hydrogen gas. Connect the flask to a hydrogen-filled balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen.
- Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress
 of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography
 (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene
 product.
- Work-up: Once the reaction is complete (typically when one equivalent of hydrogen has been consumed), carefully vent the excess hydrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude cis-5-decene can be further purified by distillation if



necessary.

Method 2: Synthesis of cis-5-Decene via Hydroboration-Protonolysis

This protocol describes the synthesis of cis-5-decene from **5-decyne** using a hydroboration-protonolysis sequence.

Materials:

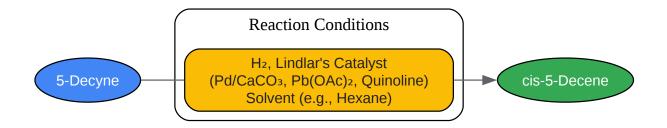
- 5-Decyne (C10H18)
- Disiamylborane ((Sia)₂BH) solution in THF (can be prepared in situ from 2-methyl-2-butene and borane-dimethyl sulfide complex)
- Anhydrous tetrahydrofuran (THF)
- Glacial acetic acid (CH₃COOH)
- Round-bottom flask
- Inert atmosphere setup (e.g., nitrogen or argon)
- · Magnetic stirrer
- Extraction funnel
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator

Procedure:



- Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 5-decyne (1.0 eq) in anhydrous THF.
- Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of disiamylborane (1.0 eq) in THF to the stirred alkyne solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the hydroboration can be monitored by ¹¹B NMR spectroscopy if desired.
- Protonolysis: Cool the reaction mixture back to 0 °C and slowly add glacial acetic acid (excess, e.g., 3-5 eq).
- Quenching and Work-up: After the addition of acetic acid, allow the mixture to stir at room temperature for an additional hour. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or pentane).
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude cis-5-decene can be purified by column chromatography on silica gel or by distillation.

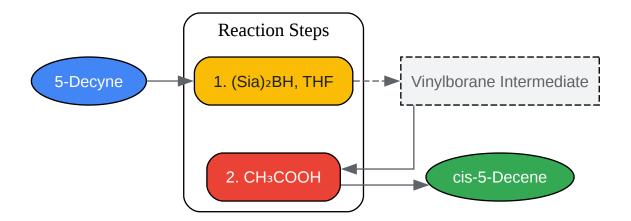
Visualizations



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Caption: Workflow for the synthesis of cis-5-decene via Lindlar hydrogenation.



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Caption: Workflow for the synthesis of cis-5-decene via hydroboration-protonolysis.

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